molecular formula C16H22N2O3 B11172303 3-[(2-methylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

3-[(2-methylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11172303
M. Wt: 290.36 g/mol
InChI Key: TYZQAGUTCGBGIN-UHFFFAOYSA-N
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Description

3-[(2-methylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a tetrahydrofuran ring, and a 2-methylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

    Amidation: The formation of the amide bond between the benzamide core and the tetrahydrofuran-2-ylmethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining precise temperature conditions to favor the desired reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-[(2-methylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-methylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These interactions may include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function and signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide: Shares a similar benzamide core but differs in the substituent groups.

    3-[(2-methylpropanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Contains a thiadiazole ring instead of a tetrahydrofuran ring.

Uniqueness

3-[(2-methylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its tetrahydrofuran ring, in particular, may contribute to unique interactions with biological targets and chemical reactivity.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

3-(2-methylpropanoylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C16H22N2O3/c1-11(2)15(19)18-13-6-3-5-12(9-13)16(20)17-10-14-7-4-8-21-14/h3,5-6,9,11,14H,4,7-8,10H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

TYZQAGUTCGBGIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2CCCO2

Origin of Product

United States

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